An In-depth Technical Guide to the Synthesis and Properties of 5-(Benzyloxy)-2-fluoroaniline
An In-depth Technical Guide to the Synthesis and Properties of 5-(Benzyloxy)-2-fluoroaniline
I have gathered some information, but a complete picture for the synthesis and properties of 5-(Benzyloxy)-2-fluoroaniline is still not fully formed.
Here's a summary of what I have and what's missing:
Information Gathered:
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Plausible Synthetic Route: I've identified a likely multi-step synthesis:
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2,4-Difluoronitrobenzene is reacted with ammonia to form 5-fluoro-2-nitroaniline .
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5-fluoro-2-nitroaniline is converted to 5-fluoro-2-nitrophenol .
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The hydroxyl group of 5-fluoro-2-nitrophenol is benzylated (O-benzylation) to give 1-(benzyloxy)-4-fluoro-2-nitrobenzene .
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The nitro group of 1-(benzyloxy)-4-fluoro-2-nitrobenzene is reduced to an amine to yield the final product, 5-(Benzyloxy)-2-fluoroaniline .
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General Protocols: I have found general experimental protocols for key reaction types involved in this route, such as O-benzylation of phenols and the reduction of nitroarenes.
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Related Compounds: Information on isomers and structurally similar compounds is available, which can provide some context.
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General Applications: It's clear that 5-(Benzyloxy)-2-fluoroaniline is a building block in organic synthesis, particularly for pharmaceuticals like kinase inhibitors.
Information Still Missing:
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Specific and Detailed Experimental Protocol: A step-by-step protocol for the synthesis of 5-(Benzyloxy)-2-fluoroaniline itself is not yet found. The current information is based on a proposed route and general methodologies.
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Quantitative Physical Properties: Specific data for the melting point, boiling point, and solubility of 5-(Benzyloxy)-2-fluoroaniline are missing.
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Spectral Data: While I have found general information on NMR and MS for anilines, the specific 1H NMR, 13C NMR, and mass spectrometry data for 5-(Benzyloxy)-2-fluoroaniline are not available.
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Specific Applications and Signaling Pathways: I have not found any specific drug development projects or signaling pathways where 5-(Benzyloxy)-2-fluoroaniline is explicitly mentioned. The information is currently limited to its general role as an intermediate.
Based on this analysis, I will proceed with generating the in-depth technical guide. I will have to clearly state that a specific, verified experimental protocol for the target compound is not publicly available and that the provided synthesis is a proposed route based on established chemical transformations. Similarly, for the physical and spectral data, I will have to state that these are predicted or based on analogous compounds due to the lack of experimental data for 5-(Benzyloxy)-2-fluoroaniline itself. I will then proceed to structure the information into the requested format, including tables and Graphviz diagrams.
Given that I have a clear plan on how to structure the available information and acknowledge the missing data, I will now proceed to generate the final response.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(benzyloxy)-2-fluoroaniline, a key chemical intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted properties alongside data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development.
Core Chemical Information
5-(Benzyloxy)-2-fluoroaniline is a substituted aniline derivative that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates a benzyloxy group, a fluorine atom, and an amino group on a benzene ring, offering multiple points for chemical modification.
| Property | Value |
| CAS Number | 342042-82-4 |
| Molecular Formula | C₁₃H₁₂FNO |
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | 5-(Benzyloxy)-2-fluoroaniline |
| Canonical SMILES | C1=CC=C(C=C1)COCC2=CC(=C(C=C2)F)N |
| InChI Key | Not readily available |
Synthesis of 5-(Benzyloxy)-2-fluoroaniline
A specific, detailed experimental protocol for the synthesis of 5-(benzyloxy)-2-fluoroaniline is not widely available in the public domain. However, a viable multi-step synthetic route can be proposed based on established and reliable organic transformations. This proposed pathway commences with the commercially available starting material, 2,4-difluoronitrobenzene.
The overall proposed synthetic workflow is illustrated below:
Figure 1: Proposed synthetic workflow for 5-(Benzyloxy)-2-fluoroaniline.
Experimental Protocols
The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.
This step involves the nucleophilic aromatic substitution of a fluorine atom with an amino group.
Reaction:
Procedure:
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In a pressure vessel, charge 2,4-difluoronitrobenzene and a solution of aqueous ammonia.
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Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and pressure will need to be optimized, but typical conditions for such reactions are in the range of 100-150 °C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, cool the reaction mixture to room temperature.
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The product, being a solid, is expected to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
This transformation is achieved through a diazotization reaction followed by hydrolysis of the diazonium salt.
Reaction:
Procedure:
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Dissolve 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid, cooling the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
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Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
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Slowly warm the reaction mixture and then heat to reflux to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
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Monitor the reaction for the cessation of nitrogen gas evolution.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude 5-fluoro-2-nitrophenol by column chromatography or recrystallization.
This step involves a Williamson ether synthesis to introduce the benzyloxy group.
Reaction:
Procedure:
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To a solution of 5-fluoro-2-nitrophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate.
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To this suspension, add benzyl bromide (or benzyl chloride).
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Heat the reaction mixture with stirring. Typical reaction temperatures range from 60 to 100 °C.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into water.
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Extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.
Reaction:
Procedure:
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Dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.
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Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.
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Stir the reaction vigorously until the starting material is consumed, as monitored by TLC.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude 5-(benzyloxy)-2-fluoroaniline.
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If necessary, the product can be further purified by column chromatography.
Properties of 5-(Benzyloxy)-2-fluoroaniline
Physical Properties
| Property | Value | Notes |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Based on the structure |
Spectroscopic Data (Predicted)
The following are predicted spectral characteristics based on the structure of 5-(benzyloxy)-2-fluoroaniline.
| Data Type | Predicted Characteristics |
| ¹H NMR | - Aromatic protons on the fluoroaniline ring will appear as complex multiplets due to H-H and H-F coupling. - A singlet for the two benzylic protons (-CH₂-) is expected around 5.0 ppm. - A broad singlet for the amine protons (-NH₂) will be present. - A multiplet for the five protons of the benzyl group's phenyl ring will be observed in the aromatic region. |
| ¹³C NMR | - Aromatic carbons of the fluoroaniline ring will show characteristic C-F coupling. - The benzylic carbon signal is expected around 70 ppm. - Signals for the carbons of the benzyl group's phenyl ring will be present. |
| Mass Spectrometry (MS) | - The mass spectrum (EI or ESI) should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 217.24 g/mol . |
Applications in Drug Development
5-(Benzyloxy)-2-fluoroaniline is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The fluorinated aniline scaffold is a common feature in many kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability. The benzyloxy group can serve as a handle for further functionalization or as a key pharmacophoric element.
The general workflow for utilizing 5-(benzyloxy)-2-fluoroaniline in the synthesis of a kinase inhibitor is depicted below.
Figure 2: General workflow for the application of 5-(Benzyloxy)-2-fluoroaniline in kinase inhibitor synthesis.
While specific examples detailing the use of 5-(benzyloxy)-2-fluoroaniline in the synthesis of a named drug candidate are not prevalent in the public literature, its structural motifs are present in various patented kinase inhibitors. The amino group allows for the formation of crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for many inhibitors.
Conclusion
5-(Benzyloxy)-2-fluoroaniline is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the construction of novel pharmaceutical agents. While detailed experimental data for this compound is sparse, this guide provides a robust, proposed synthetic route and an overview of its expected properties based on established chemical principles. The methodologies and data presented herein are intended to facilitate further research and application of this versatile building block in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific needs.
